molecular formula C25H28ClN3O5 B2486213 Ethyl 4-((3-chlorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate CAS No. 897612-44-1

Ethyl 4-((3-chlorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate

Cat. No. B2486213
CAS RN: 897612-44-1
M. Wt: 485.97
InChI Key: FBKJUQVCBPVJBQ-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds with potential pharmacological activities. The interest in synthesizing such compounds stems from their complex molecular structure, which may interact with biological systems in unique ways, potentially leading to novel treatments for various conditions.

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, starting from basic building blocks like 2-acetylfuran, which undergoes Claisen Schmidt condensation with different types of aromatic aldehyde. This is followed by cyclization and Mannich’s reaction to introduce the piperazine moiety (J. Kumar et al., 2017). Another method involves cyclization reactions of specific precursors in the presence of catalysts, leading to the formation of derivatives with different functional groups (K. Anusevičius et al., 2014).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the chemical behavior of these compounds. Techniques such as IR, NMR, and Mass spectrometry are employed to elucidate the structure. X-ray diffraction analysis provides detailed insights into the crystal structure, offering a precise understanding of the molecular arrangement in solid state (Hu Yang, 2009).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, demonstrating a range of reactivities depending on their functional groups. For example, reactions with secondary amines can lead to the formation of N,N′-disubstituted piperazine derivatives, showcasing the versatility of the compound’s chemical properties (Anastasia Vasileva et al., 2018).

Scientific Research Applications

Complexation with Metals and Fabric Applications

  • Ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate, a closely related compound, has been used to create disperse dyes. These dyes show excellent performance on fabrics like polyester and nylon, offering good fastness and diverse color shades (Abolude et al., 2021).

Antibacterial Properties

  • Ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has shown potential in the creation of antibacterial compounds. Variations of this compound have demonstrated weak antibacterial activity, suggesting a potential application in antimicrobial research (Anusevičius et al., 2014).

Structural and Crystallographic Studies

  • The crystal structure of a compound structurally similar to Ethyl 4-((3-chlorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate has been analyzed, providing insights into the molecular geometry and potential applications in material science (Hu Yang, 2009).

Analytical and Spectral Studies of Organic Ligands

  • The compound has relevance in the study of organic ligands, particularly those containing the furan ring. These studies are crucial for understanding the chelating properties and potential applications in coordination chemistry (Patel, 2020).

Pharmacological Evaluation

  • Derivatives of the compound have been synthesized and evaluated for pharmacological activities, like antidepressant and antianxiety effects. This indicates its potential use in the development of new therapeutic agents (Kumar et al., 2017).

properties

IUPAC Name

ethyl 4-[(3-chlorophenyl)-[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O5/c1-3-33-25(32)28-11-9-27(10-12-28)23(18-6-4-7-19(26)15-18)22-21(30)14-17(2)29(24(22)31)16-20-8-5-13-34-20/h4-8,13-15,23,30H,3,9-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKJUQVCBPVJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)Cl)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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